Cas no 2229637-38-9 (5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate)

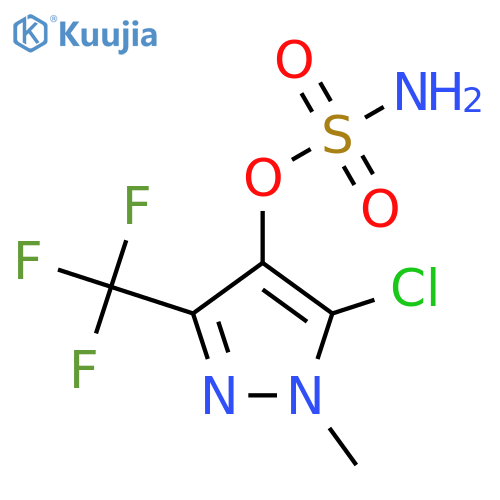

2229637-38-9 structure

商品名:5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 化学的及び物理的性質

名前と識別子

-

- 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate

- 2229637-38-9

- EN300-1990788

-

- インチ: 1S/C5H5ClF3N3O3S/c1-12-4(6)2(15-16(10,13)14)3(11-12)5(7,8)9/h1H3,(H2,10,13,14)

- InChIKey: XYCNPALWLAWXDY-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(C(F)(F)F)=NN1C)OS(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 278.9692244g/mol

- どういたいしつりょう: 278.9692244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 356

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1990788-2.5g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 2.5g |

$2576.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-0.05g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 0.05g |

$1104.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-1.0g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 1g |

$1315.0 | 2023-06-01 | ||

| Enamine | EN300-1990788-0.1g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 0.1g |

$1157.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-5g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 5g |

$3812.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-10g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 10g |

$5652.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-1g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 1g |

$1315.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-0.5g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 0.5g |

$1262.0 | 2023-09-16 | ||

| Enamine | EN300-1990788-10.0g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 10g |

$5652.0 | 2023-06-01 | ||

| Enamine | EN300-1990788-0.25g |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate |

2229637-38-9 | 0.25g |

$1209.0 | 2023-09-16 |

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

2229637-38-9 (5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl sulfamate) 関連製品

- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)

- 61389-26-2(Lignoceric Acid-d4)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量